(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone” is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butylsulfonyl group and a methanone group attached to a 2-chloro-4-fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Tert-butylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using tert-butylsulfonyl chloride under basic conditions.
Attachment of the Methanone Group: The methanone group can be introduced via a Friedel-Crafts acylation reaction.
Substitution on the Phenyl Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, leading to the development of new therapeutic agents.
Medicine
Potential medicinal applications include its use as a lead compound in the development of drugs for treating diseases such as cancer, inflammation, or infectious diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug discovery.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of “(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chlorophenyl)methanone
- (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-fluorophenyl)methanone
- (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone
Uniqueness
Compared to similar compounds, “(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone” stands out due to the presence of both chloro and fluoro substituents on the phenyl ring. This unique combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(2-chloro-4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO3S/c1-15(2,3)22(20,21)11-6-7-18(9-11)14(19)12-5-4-10(17)8-13(12)16/h4-5,8,11H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBQPXQIGKOWMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.